![molecular formula C10H13BrFN B1399009 [(4-Bromo-3-fluorophenyl)methyl](propan-2-yl)amine CAS No. 1247380-29-5](/img/structure/B1399009.png)
[(4-Bromo-3-fluorophenyl)methyl](propan-2-yl)amine
Overview
Description
4-Bromo-3-fluorophenyl)methyl](propan-2-yl)amine, also known as 4-BFMP, is a synthetic compound with a wide range of applications in the scientific research field. It has been used in a variety of experiments, including those involving the study of biochemical and physiological effects.
Scientific Research Applications
Synthesis of Transition Metal Complexes
The compound is used in the synthesis of transition metal complexes such as Co(II), Ni(II), Cu(II), and Zn(II) with pyrimidine-based ligand . These complexes have been synthesized through a Barbier-type reaction and structurally characterized by various spectral techniques .
Cytotoxicity Studies
The transition metal complexes synthesized using this compound have shown good cytotoxic activity against human breast cancer (MCF-7) and chronic myelogenous leukemia cell line (K-562) . The viability of these complexes ranges from 52.11-66.23% at the concentration >100-110 µg/mL .
Antibacterial Activity
The cobalt and copper complexes synthesized using this compound have shown significant antibacterial activity against various bacteria and fungi .
Molecular Docking
The compound and its complexes have been used in computational docking analysis, which correlates with their cytotoxicity studies .
Barbier Reaction
The compound has been synthesized through the Barbier reaction, which is a one-step C-C bond forming process . This reaction is an organic reaction between an alkyl halide and the carbonyl group as an electrophilic substrate in the presence of magnesium, aluminum, zinc, indium, tin, or its salts .
Biological Evaluation
The compound and its complexes have been evaluated for their biological activities . The results of these evaluations have been correlated with the computational docking analysis .
properties
IUPAC Name |
N-[(4-bromo-3-fluorophenyl)methyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFN/c1-7(2)13-6-8-3-4-9(11)10(12)5-8/h3-5,7,13H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPDHTUVHWDYFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Bromo-3-fluorophenyl)methyl](propan-2-yl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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